molecular formula C13H13N3O B2814770 N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide CAS No. 2411289-37-5

N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide

Cat. No.: B2814770
CAS No.: 2411289-37-5
M. Wt: 227.267
InChI Key: IOYANJKXQYBSCV-UHFFFAOYSA-N
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Description

N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have been extensively studied due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Alkylation: The indazole core is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 1-position.

    Amidation: The final step involves the coupling of the alkylated indazole with but-2-ynoic acid or its derivatives to form the but-2-ynamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide, while electrophilic substitution may involve reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Oxidized derivatives of the indazole core.

    Reduction: Reduced forms of the but-2-ynamide moiety.

    Substitution: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The indazole core is known to interact with enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1H-Indazol-5-yl)ethyl]acetamide: Similar structure but with an acetamide moiety instead of but-2-ynamide.

    N-[1-(1H-Indazol-5-yl)ethyl]prop-2-ynamide: Similar structure but with a prop-2-ynamide moiety instead of but-2-ynamide.

Uniqueness

N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide is unique due to the presence of the but-2-ynamide moiety, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(1H-indazol-5-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-3-4-13(17)15-9(2)10-5-6-12-11(7-10)8-14-16-12/h5-9H,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYANJKXQYBSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)C1=CC2=C(C=C1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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